REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[Br:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][C:8]([C:9](OC)=[O:10])=[CH:7][C:6]=1[O:17][CH3:18].[BH4-].[Na+].Cl>C(O)C.O1CCCC1>[Br:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][C:8]([CH2:9][OH:10])=[CH:7][C:6]=1[O:17][CH3:18] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
46.5 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
96 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1OC)OC
|
Name
|
|
Quantity
|
336 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
672 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
31.7 kg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 9 hours at temperature of room temperature to 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a suspension
|
Type
|
STIRRING
|
Details
|
stirred for about 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Organic solvent was removed in vacuo, and water (1440 L)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at 50° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(CO)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.3 kg | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |